

# A Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-indanone

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## Compound of Interest

Compound Name: 2-Bromo-1-indanone

Cat. No.: B167726

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Bromo-1-indanone** (CAS No: 1775-27-5), a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The structural elucidation of **2-Bromo-1-indanone** is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, from the carbon-hydrogen framework to functional groups and overall molecular weight.

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.<sup>[1][2]</sup> While a fully assigned public spectrum is not readily available, the expected chemical shifts and multiplicities can be predicted based on the known structure and data from analogous indanone compounds.<sup>[3][4]</sup>

Table 1: Predicted <sup>1</sup>H NMR Data for **2-Bromo-1-indanone** in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.85	d	~7.7	H-7 (Aromatic)
~7.65	t	~7.5	H-5 (Aromatic)
~7.50	d	~7.8	H-4 (Aromatic)
~7.40	t	~7.4	H-6 (Aromatic)
~4.60	dd	~7.5, ~3.0	H-2 (CH-Br)
~3.70	dd	~17.5, ~7.5	H-3a (CH <sub>2</sub> )
~3.20	dd	~17.5, ~3.0	H-3b (CH <sub>2</sub> )

Table 2: Predicted <sup>13</sup>C NMR Data for **2-Bromo-1-indanone** in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ , ppm)	Assignment
~198.0	C=O (C-1)
~152.5	Quaternary Aromatic
~136.0	Aromatic CH
~134.5	Quaternary Aromatic
~128.5	Aromatic CH
~126.0	Aromatic CH
~124.5	Aromatic CH
~50.0	CH-Br (C-2)
~35.0	CH <sub>2</sub> (C-3)

IR spectroscopy is used to identify the functional groups present in a molecule.[5] The spectrum for **2-Bromo-1-indanone** is characterized by a strong absorption band corresponding to the carbonyl group and several bands related to the aromatic ring and C-H bonds.

Table 3: Key IR Absorption Bands for **2-Bromo-1-indanone**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3050	C-H Stretch	Aromatic
~2920	C-H Stretch	Aliphatic (CH <sub>2</sub> )
~1715	C=O Stretch	Ketone
~1600, ~1470	C=C Stretch	Aromatic Ring
~750	C-H Bend	Aromatic (Ortho-disubstituted)
~680	C-Br Stretch	Alkyl Halide

Data sourced from the NIST Chemistry WebBook.[\[6\]](#)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a compound, allowing for the determination of its molecular weight and elemental composition.[\[7\]](#)[\[8\]](#) Electron impact (EI) ionization often causes fragmentation, yielding structural information.

Table 4: GC-MS Fragmentation Data for **2-Bromo-1-indanone**

$m/z$	Relative Intensity	Assignment
210/212	High	[M] <sup>+</sup> (Molecular Ion Peak with Br isotopes)
182/184	Medium	[M-CO] <sup>+</sup>
131	High	[M-Br] <sup>+</sup>
103	High	[M-Br-CO] <sup>+</sup>
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl fragment)

Data sourced from PubChem and NIST databases.[\[6\]](#)[\[9\]](#)

## Experimental Protocols

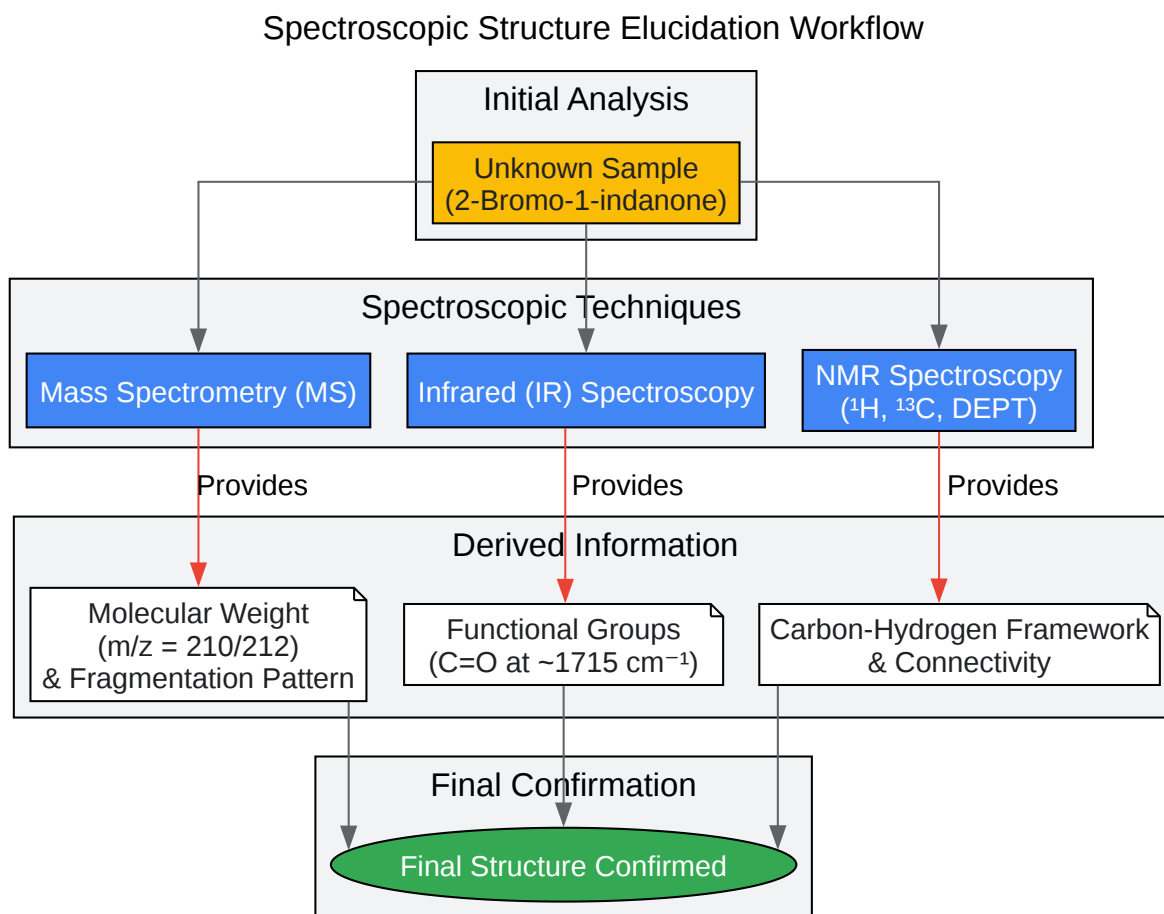
The following are generalized protocols for acquiring high-quality spectroscopic data for a solid organic compound such as **2-Bromo-1-indanone**.

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **2-Bromo-1-indanone** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean vial.[\[10\]](#)
- **Filtration:** To remove any particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[11\]](#) The final solution height should be approximately 4-5 cm.
- **Data Acquisition:**
  - Insert the sample into the NMR spectrometer.
  - Tune and shim the instrument to ensure a homogeneous magnetic field.
  - Acquire a standard one-dimensional (1D) <sup>1</sup>H NMR spectrum.
  - Acquire a <sup>13</sup>C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.  
[\[9\]](#)
  - For unambiguous assignments, two-dimensional (2D) experiments like COSY (<sup>1</sup>H-<sup>1</sup>H correlation) and HSQC (<sup>1</sup>H-<sup>13</sup>C correlation) can be performed.
- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum.[\[5\]](#)
- **Sample Application:** Place a small, representative amount of solid **2-Bromo-1-indanone** powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Data Acquisition:** Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[\[5\]](#)
- **Spectrum Collection:** Collect the infrared spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm<sup>-1</sup>.

- **Cleaning:** After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[\[12\]](#)
- **Sample Preparation:** Prepare a dilute solution of **2-Bromo-1-indanone** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[\[13\]](#)
- **Injection:** Inject a small volume (typically 1  $\mu$ L) of the solution into the Gas Chromatograph (GC) inlet. The high temperature of the inlet vaporizes the sample.
- **Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the compound from any impurities based on boiling point and polarity.
- **Ionization and Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer. In Electron Impact (EI) mode, high-energy electrons bombard the molecules, causing ionization and fragmentation.[\[7\]](#) The resulting ions are separated by the mass analyzer based on their  $m/z$  ratio and detected.

## Visualization of Analytical Workflow

The logical process of identifying an unknown compound using multiple spectroscopic techniques is crucial. The following diagram illustrates this workflow, culminating in the structural elucidation of **2-Bromo-1-indanone**.



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Caption: Logical workflow for the elucidation of molecular structures using spectroscopy.

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